molecular formula C25H21NO5 B2739038 (2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2243509-42-2

(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2739038
CAS RN: 2243509-42-2
M. Wt: 415.445
InChI Key: RPNWIMMGSOULIG-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Peptide Synthesis

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: derived from EN300-6489287 serve as valuable coupling agents in peptide synthesis . These azides are synthesized from the corresponding protected amino acid and sodium azide (NaN~3~) using methods like the mixed anhydride approach with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. Their stability at room temperature and in aqueous conditions makes them ideal for peptide bond formation.

Organic Synthesis

EN300-6489287 can be a precursor for the synthesis of 9-fluorenones . By subjecting 9H-fluorenes to aerobic oxidation in the presence of KOH in THF, substituted 9-fluorenones (with nitro, halogen, or alkyl groups) can be obtained in high yield and purity . These compounds find applications in materials science, pharmaceuticals, and other areas.

Natural Product Total Synthesis

Researchers have explored EN300-6489287 and related compounds for their potential in natural product total synthesis. These efforts aim to create complex natural products by assembling their constituent parts in a stepwise manner. While specific examples are not readily available, the compound’s unique structure suggests it could play a role in constructing intricate molecules .

properties

IUPAC Name

(2S)-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-24(28)23(22-13-15-7-1-6-12-21(15)31-22)26-25(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14H2,(H,26,29)(H,27,28)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNWIMMGSOULIG-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

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